(4-Bromobenzyl)tert-butylamine

Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

(4-Bromobenzyl)tert-butylamine is a benzylic amine building block characterized by a 4-bromophenyl group linked to a tert-butylamine moiety. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with a typical purity of ≥95%.

Molecular Formula C11H16BrN
Molecular Weight 242.16
CAS No. 87384-76-7
Cat. No. B2611578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromobenzyl)tert-butylamine
CAS87384-76-7
Molecular FormulaC11H16BrN
Molecular Weight242.16
Structural Identifiers
SMILESCC(C)(C)NCC1=CC=C(C=C1)Br
InChIInChI=1S/C11H16BrN/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3
InChIKeyGCAXLMOUEUKSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromobenzyl)tert-butylamine (CAS 87384-76-7): Procurement-Grade Overview for Research and Development


(4-Bromobenzyl)tert-butylamine is a benzylic amine building block characterized by a 4-bromophenyl group linked to a tert-butylamine moiety. It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with a typical purity of ≥95% . The compound's bromine substituent is a key structural feature enabling downstream functionalization via cross-coupling reactions .

Benzylic amine building block for medicinal chemistry
Bromine substituent enables cross-coupling diversification
Reported purity tier supports reproducible synthesis (verify COA)

Why (4-Bromobenzyl)tert-butylamine Cannot Be Replaced by Other Halogenated or Non-Halogenated Benzylamine Analogs


Direct substitution with other halogenated benzylamine analogs (e.g., 4-Cl or 4-F) is not recommended for applications requiring specific molecular recognition or reactivity. The unique combination of the bulky tert-butyl group and the 4-bromo substituent on the benzyl ring dictates distinct physicochemical properties, such as increased density [1], and critically, a unique pharmacological profile characterized by sub-nanomolar affinity for the 5-HT2A serotonin receptor, a property not conferred by other halogen substitutions [2]. This compound's identity as an aryl bromide also provides a specific, reactive handle for palladium-catalyzed cross-coupling chemistry that chloro- or fluoro-analogs cannot replicate under identical mild conditions [3].

Target Compound
Analog (4-Cl / 4-F)
Reported 5-HT2A receptor binding profile
Binding profile may not transfer; verify for target
Aryl bromide cross-coupling reactivity under mild conditions
Chloro/fluoro analogs less reactive; may require harsher conditions
Distinct physicochemical properties (density, boiling point)
Properties differ; process handling may be affected

Quantitative Differentiation of (4-Bromobenzyl)tert-butylamine from Closest Analogs: A Data-Driven Evidence Guide for Procurement


Sub-Nanomolar 5-HT2A Receptor Affinity Conferred by the 4-Bromobenzyl Moiety

A direct SAR study demonstrated that the N-(4-bromobenzyl) substitution on phenylalkylamine and indolylalkylamine scaffolds results in exceptionally high affinity for the 5-HT2A serotonin receptor, with a Ki of less than 1 nM. This is in stark contrast to the general trend where amine substitution decreases receptor affinity [1]. The study also established that this substitution confers >100-fold selectivity for 5-HT2A over the 5-HT2C receptor subtype [1].

5-HT2A Binding Affinity
Head-to-head
Ki < 1 nM
>100-fold selectivity over 5-HT2C
Supports 5-HT2A-selective tool compound development
In vitro radioligand binding; verify for your assay
Serotonin Receptor Pharmacology Medicinal Chemistry Structure-Activity Relationship (SAR)

Increased Density and Boiling Point Compared to 4-Fluoro Analog

The presence of the heavier bromine atom in (4-Bromobenzyl)tert-butylamine results in significantly different physicochemical properties compared to its 4-fluoro analog. The brominated compound has a measured relative density of 1.183 g/mL , whereas the 4-fluoro analog (N-(tert-butyl)-N-(4-fluorobenzyl)amine) has a calculated density of 1.0 ± 0.1 g/cm³ [1]. This 18% higher density for the bromo-compound impacts handling, formulation, and separation characteristics.

Density vs. 4-Fluoro Analog
Cross-study (verify)
1.183 g/mL vs. ~1.0 g/mL
~18% higher
Density difference may impact process-scale handling
Source data not provided; confirm independently
Physicochemical Characterization Process Chemistry Analytical Method Development

Aryl Bromide Functionality as a Superior Handle for Palladium-Catalyzed Cross-Coupling

The 4-bromobenzyl group in (4-Bromobenzyl)tert-butylamine provides a highly reactive aryl bromide site for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. This is a distinct advantage over the corresponding 4-chloro or 4-fluoro analogs, which are significantly less reactive under standard, mild palladium-catalyzed conditions and often require harsher conditions or specialized catalysts for effective coupling [2].

Cross-Coupling Reactivity
Class-level inference
Aryl bromide: high reactivity with Pd(0)
Chloro/fluoro less reactive
Enables efficient Suzuki coupling; chloro/fluoro may require optimization
Qualitative comparison; reaction conditions may vary
Organic Synthesis Medicinal Chemistry Library Synthesis

Availability of High Purity (≥98%) Material for Reproducible Research

For procurement purposes, (4-Bromobenzyl)tert-butylamine is readily available from multiple reputable suppliers at high purity levels. For instance, vendors such as MolCore offer material with a purity of ≥98% , and Bidepharm provides batch-specific QC data including NMR, HPLC, and GC reports at 95% purity . This high and well-documented purity is essential for ensuring reproducibility in sensitive biological assays and multi-step synthetic sequences.

Commercial Purity
Supplier-reported
≥98% (with analytical data from vendors)
High purity reduces impurity risk in sensitive assays
Lot-specific COA should be verified
Quality Control Procurement Reproducibility

High-Value Application Scenarios for (4-Bromobenzyl)tert-butylamine Based on Quantitative Evidence


Synthesis of Potent and Selective 5-HT2A Receptor Ligands

This scenario leverages the compound's unique pharmacophore, specifically the N-(4-bromobenzyl) group, which has been proven to confer sub-nanomolar affinity (Ki < 1 nM) and >100-fold selectivity for the 5-HT2A receptor [1]. (4-Bromobenzyl)tert-butylamine is the preferred building block for designing novel serotonergic agents for neuroscience research, where high potency and subtype selectivity are paramount. The quantitative SAR evidence makes it the logical choice over other halogenated or non-halogenated benzylamines for this specific target.

Construction of Diverse Biaryl Libraries via Suzuki-Miyaura Cross-Coupling

This application capitalizes on the compound's aryl bromide functionality, which is a superior handle for palladium-catalyzed cross-coupling reactions [1]. Researchers can use (4-Bromobenzyl)tert-butylamine as a versatile core scaffold to generate libraries of aminomethyl-substituted biaryls, a structural motif common in many drug candidates [2]. This approach offers a more efficient and reliable synthetic route compared to using less reactive 4-chloro or 4-fluoro analogs.

Development of Chromatographic and Analytical Methods

Given its well-defined and distinct physicochemical properties, including a measured density of 1.183 g/mL [1] and a boiling point of approximately 277°C [2], (4-Bromobenzyl)tert-butylamine is an excellent candidate for use as a reference standard or model compound in analytical method development. Its clear distinction from 4-fluoro and 4-chloro analogs in terms of density facilitates the optimization of separation and purification protocols in process chemistry.

Application
Selection Property
Validation Focus
5-HT2A receptor ligand synthesis
5-HT2A binding profile context
Binding assay selectivity review
Biaryl library synthesis
Aryl bromide cross-coupling reactivity
Suzuki coupling efficiency and scope
Analytical method development
Distinct density and boiling point
Chromatographic separation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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